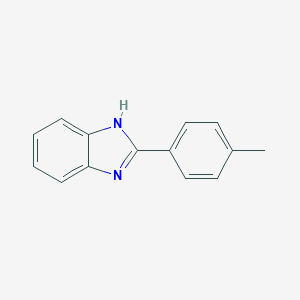

2-(4-methylphenyl)-1H-benzimidazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSWQFYMPODDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352407 | |

| Record name | 2-p-Tolyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-03-6 | |

| Record name | 2-p-Tolyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-methylphenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-(4-methylphenyl)-1H-benzimidazole, a key scaffold in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes in the laboratory.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole, a bicyclic compound formed from the fusion of benzene and imidazole rings, represents a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The 2-substituted benzimidazoles, in particular, are a focal point of extensive research due to their versatile therapeutic potential.[2] This guide will focus on a specific, yet representative member of this class: this compound.

Part 1: Synthesis of this compound

The most prevalent and efficient method for synthesizing 2-arylbenzimidazoles is the condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid.[2][4] This approach, broadly categorized under Phillips-Ladenburg and Weidenhagen type reactions, offers a straightforward pathway to the desired product.[3][4][5][6]

Reaction Principle: The Phillips-Ladenburg Condensation

The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with 4-methylbenzaldehyde (p-tolualdehyde). The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final benzimidazole product. The use of a catalyst is often employed to enhance the reaction rate and yield under milder conditions.[2]

Reaction Mechanism

The mechanism involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of 4-methylbenzaldehyde, followed by dehydration to form a Schiff base. The second amino group then attacks the imine carbon, leading to a dihydrobenzimidazole intermediate. Finally, an oxidative aromatization step, often facilitated by air or a mild oxidizing agent, affords the stable this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Practical Approach

This protocol describes a robust and commonly used method for the synthesis of this compound using ammonium chloride as an accessible and environmentally benign catalyst.[7]

Materials:

-

o-phenylenediamine

-

4-methylbenzaldehyde (p-tolualdehyde)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and 4-methylbenzaldehyde (1.0 mmol) in ethanol.

-

Add a catalytic amount of ammonium chloride (e.g., 10 mol%).

-

Reflux the reaction mixture for 2-3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Rationale for Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and is easily removed post-reaction.

-

Ammonium Chloride as Catalyst: Acts as a mild Lewis acid to activate the carbonyl group of the aldehyde, facilitating the initial condensation step. It is also an inexpensive and relatively safe catalyst.[7]

-

Recrystallization: A crucial step for purification, removing unreacted starting materials and by-products to yield a product of high purity suitable for further applications.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

Overall Workflow for Synthesis and Characterization

Caption: Workflow from synthesis to characterization of the target compound.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₂N₂ |

| Molecular Weight | 208.26 g/mol [8] |

| Appearance | Yellowish or white solid/crystals[9] |

| Melting Point | 265-278 °C[10][11] |

Spectroscopic Data

1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3449 | N-H stretching of the imidazole ring[9] |

| ~3024 | Aromatic C-H stretching[10] |

| ~2923-2965 | Aliphatic C-H stretching of the methyl group[9][10] |

| ~1623 | C=N stretching of the imidazole ring[9] |

| ~1575 | C=C aromatic ring stretching[10] |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The spectra are typically recorded in DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.83 | Singlet (broad) | 1H | N-H of imidazole |

| ~8.08 | Doublet | 2H | Aromatic protons ortho to the imidazole ring on the p-tolyl group |

| ~7.58 | Multiplet | 2H | Aromatic protons of the benzimidazole ring |

| ~7.37 | Doublet | 2H | Aromatic protons meta to the imidazole ring on the p-tolyl group |

| ~7.20 | Multiplet | 2H | Aromatic protons of the benzimidazole ring |

| ~2.39 | Singlet | 3H | -CH₃ protons |

¹³C NMR Data: [9]

| Chemical Shift (δ, ppm) | Assignment |

| ~151.84 | C=N of imidazole |

| ~140.04 | Quaternary carbon of the p-tolyl group attached to the methyl group |

| ~129.98 | Aromatic CH of the p-tolyl group |

| ~127.90 | Quaternary carbon of the p-tolyl group attached to the imidazole ring |

| ~126.87 | Aromatic CH of the p-tolyl group |

| ~122.43 | Aromatic CH of the benzimidazole ring |

| ~21.44 | -CH₃ carbon |

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

| m/z | Assignment |

| 209 | [M+H]⁺ (protonated molecular ion)[9][10] |

| 208 | [M]⁺ (molecular ion)[12] |

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis and comprehensive characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently prepare and validate this important heterocyclic compound for further investigation in various fields, particularly in the realm of drug discovery and development. The provided spectral data serves as a benchmark for the successful synthesis and purification of the target molecule.

References

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. This compound | 120-03-6 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 120-03-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

Spectroscopic Characterization of 2-(4-methylphenyl)-1H-benzimidazole: A Technical Guide

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 2-(4-methylphenyl)-1H-benzimidazole. As a pivotal scaffold in medicinal chemistry and materials science, the unambiguous structural confirmation of this benzimidazole derivative is a prerequisite for any downstream application. This document is designed for researchers, scientists, and drug development professionals, providing not just raw data, but a cohesive narrative on the principles and practicalities of its analysis. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—exploring the causality behind the experimental data and offering field-proven insights into data acquisition and interpretation. Our approach is rooted in the principle of self-validating protocols, ensuring that the data you acquire is both accurate and reliable.

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine and 4-methylbenzaldehyde[1][2]. This straightforward synthesis provides a reliable source of the material for which the following spectroscopic validation is essential.

Molecular Structure and Analysis Workflow

The structural elucidation of a synthesized compound is a multi-faceted process. No single technique provides a complete picture; rather, it is the synergy between different spectroscopic methods that affords definitive characterization. The workflow we will follow is a logical progression from confirming the carbon-hydrogen framework and functional groups to determining the exact mass.

References

The Multifaceted Biological Activities of 2-(4-methylphenyl)-1H-benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a cornerstone in the field of medicinal chemistry. Its structural resemblance to endogenous purine nucleotides allows for favorable interactions with a multitude of biological macromolecules, rendering it a "privileged scaffold" in drug design. Among the vast library of benzimidazole derivatives, those bearing a 4-methylphenyl substituent at the 2-position have garnered significant attention due to their broad and potent spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of 2-(4-methylphenyl)-1H-benzimidazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant activities. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of these promising therapeutic agents.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the condensation reaction of an o-phenylenediamine with 4-methylbenzaldehyde or its corresponding carboxylic acid. A common and efficient method involves the reaction of o-phenylenediamine with 4-methylbenzaldehyde in the presence of an oxidizing agent or under microwave irradiation.[1] The choice of solvent and catalyst can be optimized to improve yields and purity.[2]

Conceptual Synthesis Workflow:

Caption: General synthesis of this compound.

II. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][4] Their mechanisms of action are often multifactorial, targeting key components of cell division and survival.

A. Mechanism of Action

-

Tubulin Polymerization Inhibition: A primary mechanism of anticancer activity for many 2-aryl-benzimidazole derivatives is the disruption of microtubule dynamics.[5] Similar to established tubulin inhibitors like combretastatin A-4, these compounds can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[6][7]

-

Topoisomerase Inhibition: Certain benzimidazole derivatives have been shown to inhibit topoisomerases, enzymes crucial for resolving DNA topological problems during replication and transcription.[8][9] By stabilizing the topoisomerase-DNA cleavable complex, these compounds introduce DNA strand breaks, triggering a DNA damage response and apoptotic cell death.

-

Kinase Inhibition: The benzimidazole scaffold can act as a hinge-binding motif for various protein kinases, including those involved in cancer cell signaling pathways like EGFR and VEGFR.[10] Inhibition of these kinases can block downstream signaling cascades responsible for cell growth, proliferation, and angiogenesis.

Simplified Anticancer Signaling Pathway:

Caption: Anticancer mechanisms of benzimidazole derivatives.

B. Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-Alkylated-2-(4-methylphenyl)-1H-benzimidazole derivative (2g) | MDA-MB-231 (Breast) | 16.38 | [11] |

| 2-phenylbenzimidazole derivative (38) | A549 (Lung) | 4.47 µg/mL | [12] |

| 2-phenylbenzimidazole derivative (38) | MDA-MB-231 (Breast) | 4.68 µg/mL | [12] |

| 2-phenylbenzimidazole derivative (40) | MDA-MB-231 (Breast) | 3.55 µg/mL | [12] |

| Benzimidazole-triazole hybrid (18) | A549 (Lung) | 0.63 | [3] |

| Benzimidazole-triazole hybrid (18) | MCF-7 (Breast) | 1.3 | [3] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[13][14]

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

III. Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[16][17]

A. Mechanism of Action

The precise antimicrobial mechanisms of these derivatives are still under investigation, but several modes of action have been proposed:

-

Inhibition of Nucleic Acid Synthesis: The structural similarity of the benzimidazole core to purine bases allows these compounds to interfere with the synthesis of microbial DNA and RNA.

-

Disruption of Cell Wall Synthesis: Some derivatives may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism.

-

Disruption of Cell Membrane Integrity: Some compounds may interact with the microbial cell membrane, leading to increased permeability and cell death.

B. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| N-Alkylated-2-(4-methylphenyl)-1H-benzimidazole derivative (2g) | Streptococcus faecalis | 8 | [11] |

| N-Alkylated-2-(4-methylphenyl)-1H-benzimidazole derivative (2g) | Staphylococcus aureus | 4 | [11] |

| N-Alkylated-2-(4-methylphenyl)-1H-benzimidazole derivative (2g) | MRSA | 4 | [11] |

| N-Alkylated-2-(4-methylphenyl)-1H-benzimidazole derivative (2g) | Candida albicans | 64 | [11] |

| N-Alkylated-2-(4-methylphenyl)-1H-benzimidazole derivative (2g) | Aspergillus niger | 64 | [11] |

| Benzimidazole derivative (62a) | E. coli | 2 | [17] |

| Benzimidazole-triazole hybrid (63a) | MRSA | 16 | [17] |

| Benzimidazole-triazole hybrid (63a) | E. coli | 4 | [17] |

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Culture the test microorganism on an appropriate agar medium overnight.

-

Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent.

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Inoculate each well containing the serially diluted compound with the prepared microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and this compound derivatives have shown promising anti-inflammatory properties.[18][19][20]

A. Mechanism of Action

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key inflammatory enzymes and pathways:

-

Cyclooxygenase (COX) Inhibition: Some derivatives can inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[18]

-

Inhibition of Pro-inflammatory Cytokines: These compounds may suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Neutrophil Function Modulation: Some benzimidazoles have been shown to inhibit the release of lysosomal enzymes from neutrophils, which contribute to tissue damage during inflammation.[21]

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[22][23][24]

Step-by-Step Protocol:

-

Animal Acclimatization and Grouping:

-

Use adult Wistar or Sprague-Dawley rats.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the this compound derivative orally or intraperitoneally at a predetermined dose.

-

The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).

-

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[23]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

-

-

Experimental Workflow for Carrageenan-Induced Paw Edema:

Caption: Workflow for the carrageenan-induced paw edema assay.

V. Antiviral Activity: Combating Viral Infections

The benzimidazole scaffold is present in several clinically used antiviral drugs, and this compound derivatives have also shown potential in this area.[25][26][27]

A. Mechanism of Action

The antiviral mechanisms can vary depending on the virus and the specific derivative:

-

Inhibition of Viral Polymerase: Some benzimidazole derivatives can act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRP), as seen in the case of Hepatitis C Virus (HCV).[28] They bind to an allosteric site on the enzyme, inhibiting its function.

-

Inhibition of Viral Entry and Uncoating: Interference with the initial stages of the viral life cycle, such as attachment to host cells, entry, or uncoating, is another possible mechanism.

-

Inhibition of Viral Protease: Some derivatives may inhibit viral proteases, which are essential for the processing of viral polyproteins into functional proteins.

VI. Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Benzimidazole derivatives, including those with a 2-(4-methylphenyl) substituent, have been reported to possess antioxidant properties.[29][30][31]

A. Mechanism of Action

The antioxidant activity of these compounds is often attributed to their ability to:

-

Scavenge Free Radicals: The benzimidazole ring system can donate a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Chelate Metal Ions: Some derivatives can chelate transition metal ions like iron and copper, which can catalyze the formation of ROS.

B. Experimental Protocols: DPPH and ABTS Radical Scavenging Assays

These are two common and relatively simple in vitro assays to evaluate the free radical scavenging activity of compounds.[29][30][32]

DPPH Assay Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

-

In a 96-well plate, add different concentrations of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the SC50 (concentration required to scavenge 50% of the radicals).

ABTS Assay Protocol:

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical cation solution with a suitable solvent to an absorbance of 0.7-0.8 at 734 nm.

-

Add different concentrations of the test compound to the ABTS radical cation solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

VII. Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects, underscore the significant potential of these derivatives in addressing a wide range of human diseases. The structure-activity relationship studies have shown that modifications at the N-1 position and on the phenyl ring can significantly influence their potency and selectivity.[33]

Future research in this area should focus on:

-

Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular targets and signaling pathways involved in the various biological activities of these compounds.

-

Lead Optimization: Systematic structural modifications can be performed to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro studies should be evaluated in relevant animal models to assess their in vivo efficacy and safety profiles.

-

Development of Theranostic Agents: The inherent fluorescence of some benzimidazole derivatives could be exploited for the development of theranostic agents that combine therapeutic and diagnostic capabilities.[4]

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the rich pharmacology of this compound derivatives and to accelerate the discovery of novel and effective therapies.

VIII. References

-

Winter CA, Risley EA, Nuss GW. Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. --INVALID-LINK--

-

Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. --INVALID-LINK--

-

Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem. --INVALID-LINK--

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. --INVALID-LINK--

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. --INVALID-LINK--

-

MTT assay protocol. Abcam. --INVALID-LINK--

-

Experimental design for carrageenan‐induced paw edema in rat. ResearchGate. --INVALID-LINK--

-

Carrageenan-Induced Paw Edema. Bio-protocol. --INVALID-LINK--

-

4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. --INVALID-LINK--

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. --INVALID-LINK--

-

Synthesis and antioxidant activities of some new triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings. PubMed. --INVALID-LINK--

-

Synthesis, characterization and DPPH scavenging activity of some benzimidazole derivatives. ResearchGate. --INVALID-LINK--

-

Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. --INVALID-LINK--

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. --INVALID-LINK--

-

Synthesis of Some New Benzimidazole Derivatives with their Antioxidant Activities. --INVALID-LINK--

-

MTT Cell Proliferation Assay. ATCC. --INVALID-LINK--

-

In vitro assessment of the antioxidant activity of new benzimidazole-2-thione hydrazone derivatives and DFT study of their. Bulgarian Chemical Communications. --INVALID-LINK--

-

Demonstration of the structure-activity relationship of 2-arylbenzimidazole. ResearchGate. --INVALID-LINK--

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH. --INVALID-LINK--

-

Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. NIH. --INVALID-LINK--

-

Benzimidazole 2'-isonucleosides: design, synthesis, and antiviral activity of 2-substituted-5,6-dichlorobenzimidazole 2'. PubMed. --INVALID-LINK--

-

Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. PubMed. --INVALID-LINK--

-

Design, Synthesis, and Antiviral Evaluations of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles as Nonnucleoside Analogues of 2,5,6-Trichloro-1-(β-d-ribofuranosyl)benzimidazole. Journal of Medicinal Chemistry - ACS Publications. --INVALID-LINK--

-

Benzimidazole derivatives with atypical antiinflammatory activity. PubMed. --INVALID-LINK--

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. --INVALID-LINK--

-

Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC - NIH. --INVALID-LINK--

-

Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. --INVALID-LINK--

-

Synthesis, characterization and DPPH scavenging activity of some benzimidazole derivatives. Semantic Scholar. --INVALID-LINK--

-

Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. --INVALID-LINK--

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). --INVALID-LINK--

-

Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. --INVALID-LINK--

-

Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. PMC - NIH. --INVALID-LINK--

-

Copper Methacrylate Complexes with Benzimidazole Derivatives: Structural Characterization and Antimicrobial Assays. MDPI. --INVALID-LINK--

-

Minimum inhibitory concentrations (MICs) of key benzimidazole derivatives compared to standard antimicrobials. ResearchGate. --INVALID-LINK--

-

Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. --INVALID-LINK--

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. --INVALID-LINK--

-

Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate. --INVALID-LINK--

-

Synthesis and Anticancer Potential of New Benzimidazole Theranostic. PMC - NIH. --INVALID-LINK--

-

2-(4-Methoxyphenyl)-1H-benzimidazole. ResearchGate. --INVALID-LINK--

-

The Chemistry of the Benzimidazoles. Chemical Reviews - ACS Publications. --INVALID-LINK--

-

The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PubMed. --INVALID-LINK--

-

Anti-arthritic, immunomodulatory, and inflammatory regulation by the benzimidazole derivative BMZ-AD: Insights from an FCA-induced rat model. PMC - PubMed Central. --INVALID-LINK--

-

Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. University of Otago. --INVALID-LINK--

-

Benzimidazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

-

The distribution (%) of data sets based on IC 50 value (µM). ResearchGate. --INVALID-LINK--

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nveo.org [nveo.org]

- 7. Research Portal [ourarchive.otago.ac.nz]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Anti-arthritic, immunomodulatory, and inflammatory regulation by the benzimidazole derivative BMZ-AD: Insights from an FCA-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. inotiv.com [inotiv.com]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Benzimidazole 2'-isonucleosides: design, synthesis, and antiviral activity of 2-substituted-5,6-dichlorobenzimidazole 2'-isonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis and antioxidant activities of some new triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. bcc.bas.bg [bcc.bas.bg]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-methylphenyl)-1H-benzimidazole: From Discovery to Contemporary Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-methylphenyl)-1H-benzimidazole, a key heterocyclic compound with significant implications in medicinal chemistry and materials science. From its historical synthesis via the Phillips condensation to modern, efficient protocols, this document elucidates the chemical principles and practical methodologies for its preparation and characterization. We delve into the mechanistic underpinnings of its diverse biological activities, including its roles as an anticancer and antifungal agent, supported by detailed structure-activity relationship analyses. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights into the scientific and therapeutic landscape of this versatile molecule.

Introduction: The Benzimidazole Scaffold and the Significance of the 2-Aryl Substitution

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1][2] This assertion stems from its structural similarity to endogenous purine nucleosides, allowing it to interact with a wide array of biological macromolecules.[2] The introduction of an aryl group at the 2-position, as seen in this compound, profoundly influences the molecule's steric and electronic properties. This substitution is critical for modulating its pharmacological profile, leading to a broad spectrum of biological activities, including anthelmintic, antimicrobial, antiviral, and anticancer effects.[1][2] The tolyl group, in particular, contributes to the molecule's lipophilicity, which can enhance its ability to penetrate biological membranes.

Discovery and Historical Synthesis: The Phillips Condensation

The genesis of 2-substituted benzimidazoles, including this compound, is rooted in the pioneering work of M. A. Phillips in the late 1920s.[3][4] The classical and still widely utilized method for its synthesis is the Phillips condensation.[5][6] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid, in this case, p-toluic acid, typically under acidic conditions and with heating.[5][6]

The causality behind this experimental choice lies in the nucleophilic nature of the amino groups of the o-phenylenediamine and the electrophilic character of the carboxylic acid's carbonyl carbon. The acidic environment serves to protonate the carbonyl oxygen, further enhancing its electrophilicity and facilitating the initial nucleophilic attack by one of the amino groups. Subsequent dehydration and cyclization lead to the formation of the stable benzimidazole ring.

Figure 1: The Phillips condensation reaction for the synthesis of this compound.

Modern Synthetic Protocols and Characterization

While the Phillips condensation remains a cornerstone, contemporary organic synthesis has introduced milder and more efficient protocols. These often involve the use of various catalysts to improve yields and reduce reaction times. A common modern approach is the condensation of o-phenylenediamine with 4-methylbenzaldehyde, which is then oxidized in situ to form the benzimidazole.[3]

Detailed Experimental Protocol

The following protocol is a synthesized representation of modern, efficient methods for the preparation of this compound.[3]

Materials:

-

o-phenylenediamine

-

4-methylbenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and 4-methylbenzaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: To the stirred solution, add ammonium chloride (catalytic amount).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Characterization Data

The structural integrity of the synthesized this compound is validated through various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 12.83 (s, 1H, NH), 8.08 (d, 2H), 7.58 (s, 2H), 7.37 (d, 2H), 7.20 (m, 2H), 2.39 (s, 3H, CH₃) | [7] |

| ¹³C NMR (DMSO-d₆) | δ 151.84, 140.04, 129.98, 127.90, 126.87, 122.43, 21.44 | [7] |

| IR (KBr, cm⁻¹) | 3449 (N-H stretch), 2965 (C-H stretch, CH₃), 1623 (C=N stretch) | [7] |

| Mass Spec (HRMS-ESI) | Calc. for C₁₄H₁₃N₂ [M+H]⁺: 209.1073, Found: 209.1072 | [7] |

Biological Activities and Mechanism of Action

2-Arylbenzimidazoles, including the tolyl derivative, are a class of compounds with a remarkable breadth of biological activities. The following sections detail their most prominent therapeutic potentials.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this compound and its derivatives.[2][8] The primary mechanism of action for many 2-arylbenzimidazoles is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[1] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[2]

Furthermore, derivatives of this compound have been shown to inhibit key signaling pathways involved in cancer progression. For instance, certain derivatives can block the activity of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8][9] This inhibition prevents the downstream activation of pro-survival pathways like PI3K/Akt and MEK/Erk, leading to reduced cell proliferation and survival.[8][9]

Figure 2: Proposed anticancer mechanism of action for this compound derivatives.

Antifungal Activity

Benzimidazole derivatives have also demonstrated significant antifungal activity against a range of pathogenic fungi.[10][11] The mechanism of their antifungal action is believed to involve the disruption of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to increased membrane permeability and ultimately, cell death.

Structure-Activity Relationship (SAR)

The biological activity of 2-arylbenzimidazoles is highly dependent on the nature and position of substituents on both the benzimidazole core and the 2-aryl ring.[12][13][14]

-

Substitution at the 2-Aryl Ring: Electron-donating groups, such as the methyl group in this compound, can enhance lipophilicity and potentially improve cell permeability. The position of the substituent is also crucial; for instance, para-substitution often leads to optimal activity.

-

Substitution on the Benzimidazole Nucleus: Modifications at the N-1 position of the benzimidazole ring can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.[14] For example, the introduction of larger alkyl or aryl groups can modulate receptor binding and metabolic stability.

Conclusion and Future Perspectives

This compound is a molecule with a rich history and a promising future. Its straightforward synthesis, coupled with its diverse and potent biological activities, makes it an attractive scaffold for further drug discovery and development. Future research should focus on the synthesis of novel derivatives with improved efficacy and selectivity for specific biological targets. A deeper understanding of the molecular interactions between these compounds and their target proteins will be crucial for the rational design of next-generation therapeutics. The continued exploration of this versatile benzimidazole derivative holds significant promise for addressing unmet needs in oncology and infectious diseases.

References

- 1. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phillips, M.A. (1928) CCCXVII—The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399. - References - Scientific Research Publishing [scirp.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nveo.org [nveo.org]

- 10. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal activity of selected benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Privileged Scaffold: A Technical Guide to 2-(4-methylphenyl)-1H-benzimidazole and its Structural Analogs in Drug Discovery

Abstract

The benzimidazole nucleus, a heterocyclic scaffold formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry.[1] Its structural similarity to endogenous purines allows for facile interaction with a multitude of biological macromolecules, rendering its derivatives potent agents for a wide array of therapeutic applications.[1] This guide focuses on a key representative, 2-(4-methylphenyl)-1H-benzimidazole, and its structural analogs. We will delve into the synthetic strategies for this core, explore the nuanced structure-activity relationships (SAR) that govern its biological effects, and elucidate the molecular mechanisms that underpin its therapeutic potential. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both a theoretical framework and practical, field-tested protocols.

Introduction: The Benzimidazole Core - A "Privileged" Structure

The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The benzimidazole scaffold is a quintessential example of such a structure.[2] Its versatile pharmacological profile includes anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities, among others.[3][4] This broad bioactivity stems from its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and participate in hydrophobic interactions, thereby enabling efficient binding to macromolecular targets.

The subject of this guide, this compound, also known as 2-(p-tolyl)-1H-benzimidazole, serves as a foundational molecule for exploring the therapeutic potential of 2-aryl-benzimidazoles. The strategic placement of the methyl group on the phenyl ring provides a critical data point for understanding how electronic and steric factors at this position influence biological activity.

Synthesis and Characterization

The construction of the 2-aryl-benzimidazole scaffold is a well-established area of organic synthesis. The most prevalent and versatile method is the condensation of an o-phenylenediamine with an aromatic aldehyde. This approach is favored due to the wide availability of starting materials and generally mild reaction conditions.[5]

General Synthetic Pathway: Phillips Condensation

The classical synthesis involves the condensation of o-phenylenediamine with an aldehyde, often under oxidative conditions. This can be achieved using a variety of reagents and catalysts, each with its own advantages in terms of yield, purity, and environmental impact. A common approach involves the use of a mild oxidizing agent to facilitate the cyclization of the intermediate Schiff base.

Below is a generalized workflow for the synthesis of 2-aryl-benzimidazoles.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a reliable and efficient synthesis of this compound using ammonium chloride as a catalyst in an ethanol solvent system, a method noted for its environmental and economic viability.

Materials:

-

o-Phenylenediamine (1.0 mmol)

-

4-Methylbenzaldehyde (p-tolualdehyde) (1.0 mmol)

-

Ammonium chloride (NH₄Cl) (30 mol%)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Hexane

Procedure:

-

To a 50 mL round-bottom flask, add o-phenylenediamine (0.108 g, 1.0 mmol) and 4-methylbenzaldehyde (0.120 g, 1.0 mmol).

-

Add ethanol (5 mL) to dissolve the reactants, followed by the addition of ammonium chloride (0.016 g, 0.3 mmol).

-

The reaction mixture is stirred and heated to 80°C for approximately 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate:hexane (1:2 v/v).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water (20 mL).

-

The resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water (2 x 10 mL) and then dried.

-

Recrystallization from ethanol can be performed for further purification to yield the pure product.

Expected Yield: ~88%[6]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Observed Data | Reference |

| Appearance | White to pale yellow solid | |

| Melting Point | 278 °C | [6] |

| ¹H NMR (DMSO-d₆) | δ 12.9 (s, 1H, NH), 8.03 (d, 2H), 7.33-7.54 (m, 2H), 7.32 (d, 2H), 7.14 (m, 2H), 2.34 (s, 3H, CH₃) | |

| IR (KBr, cm⁻¹) | 3346 (-NH), 3024 (Ar-CH), 2923 (-CH₃), 1575 (-C=N) | [6] |

| LCMS (m/z) | 209 [M+H]⁺ | [6] |

Biological Activities and Structure-Activity Relationships (SAR)

2-Aryl-benzimidazoles, including the title compound, exhibit a remarkable range of biological activities. The nature and position of substituents on both the benzimidazole nucleus and the 2-phenyl ring play a critical role in modulating their potency and selectivity.

Anticancer Activity

The benzimidazole scaffold is a prominent feature in many anticancer agents.[2] Their mechanism of action is often multifaceted, including the inhibition of key enzymes like tubulin and various kinases.[7][8]

Structure-Activity Relationship (SAR) for Anticancer Activity:

-

Substitution on the 2-Phenyl Ring:

-

Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) at the para position of the 2-phenyl ring can enhance activity. For instance, 2-(4-methoxyphenyl)-1H-benzimidazole and this compound show significant cytotoxic effects.

-

Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) can also confer potent activity, suggesting that both electronic and steric factors are at play.[9] The presence of a 3,4,5-trimethoxy substitution on the phenyl ring has been shown to be particularly crucial for anticancer properties in some series.[9]

-

-

Substitution on the Benzimidazole Nucleus:

-

Substitution at the 5- or 6-position of the benzimidazole ring significantly impacts activity. For example, the introduction of a nitro group at the 6-position of this compound can modulate its biological profile.[6]

-

Hydrophobic groups at the 4 or 5-position have been shown to markedly enhance activity in some series targeting NF-κB.

-

The following table summarizes the anticancer activity of selected 2-aryl-benzimidazole analogs against various cancer cell lines.

| Compound | R¹ (Benzimidazole) | R² (2-Phenyl) | Cell Line | IC₅₀ (µM) | Reference |

| 1 | H | 4-CH₃ | - | - | - |

| 2 | 6-NO₂ | 4-CH₃ | - | - | [6] |

| 3 | H | 4-OCH₃ | - | - | [6] |

| 4 (4f) | 6-OCH₃ | 2,3,4-(OCH₃)₃ | Siha | 0.61 | [7] |

| 5 (38) | H | 3-Br, 4-OH, 5-OCH₃ | A549 | 4.47 µg/mL | [10] |

| 6 (40) | H | 3-CN, 4-OH, 5-OCH₃ | MDA-MB-231 | 3.55 µg/mL | [10] |

| 7 (10) | H | 2-OH, 5-Cl | MDA-MB-231 | 0.33 | [8] |

| 8 (13) | H | 4-Cl | MDA-MB-231 | 0.38 | [8] |

Antimicrobial Activity

Benzimidazole derivatives have long been investigated for their antimicrobial properties. Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.[11][12]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

-

Substitution on the 2-Phenyl Ring:

-

Substitution on the Benzimidazole Nucleus:

The table below presents the minimum inhibitory concentration (MIC) values for representative analogs against various microbial strains.

| Compound | R¹ (Benzimidazole) | R² (2-Phenyl) | Organism | MIC (µg/mL) | Reference |

| 9 | H | 4-NH₂ | P. aeruginosa | 25 | [13] |

| 10 | 5-NO₂ | - | Bacteria | Enhanced Activity | [11] |

| 11 | H | 4-Cl | S. aureus | 3.12 | [12] |

| 12 | H | Furan-2-yl | A. niger | Potent Activity | [14] |

Mechanism of Action

The diverse biological activities of 2-aryl-benzimidazoles are a consequence of their ability to interact with various biological targets. Molecular docking studies and biochemical assays have shed light on several key mechanisms.

Inhibition of Tubulin Polymerization

Several 2-aryl-benzimidazoles have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with successful anticancer drugs like vinca alkaloids and taxanes.[7] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis. The 3,4,5-trimethoxyphenyl group, a key feature of combretastatin A-4, when incorporated into the 2-phenyl ring of a benzimidazole, often confers potent tubulin polymerization inhibitory activity.[7]

Caption: Mechanism of action via tubulin polymerization inhibition.

Kinase Inhibition

Receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), are crucial regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[8] Certain benzimidazole derivatives have been designed as potent EGFR inhibitors. They act as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling cascades that lead to tumor growth.[8]

Inhibition of Bacterial DNA Gyrase

In the realm of antimicrobial action, bacterial DNA gyrase has been identified as a key target for some benzimidazole derivatives.[12][15] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. By inhibiting this enzyme, these compounds disrupt DNA synthesis, leading to bacterial cell death. This mechanism is distinct from many existing classes of antibiotics, making it a promising avenue for combating drug-resistant bacteria.

Caption: Mechanism of action via DNA gyrase inhibition.

Conclusion and Future Directions

The this compound scaffold and its analogs continue to be a fertile ground for drug discovery. The synthetic accessibility and the tunable nature of this core structure allow for extensive chemical exploration and optimization. The structure-activity relationships discussed herein highlight key pharmacophoric features that can guide the rational design of next-generation therapeutic agents. Future research will likely focus on the development of hybrid molecules, where the benzimidazole core is conjugated with other bioactive scaffolds to achieve synergistic effects and overcome drug resistance.[12] As our understanding of the molecular drivers of disease deepens, the "privileged" benzimidazole scaffold is poised to yield even more selective and potent clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. rjptonline.org [rjptonline.org]

- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Construction and screening of 2-aryl benzimidazole library identifies a new antifouling and antifungal agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(4-methylphenyl)-1H-benzimidazole: Methods, Mechanisms, and Modern Approaches

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals.[1][2][3] Its unique structural features, including the fusion of benzene and imidazole rings, allow for diverse biological activities, making it a cornerstone in medicinal chemistry.[2][] Benzimidazole derivatives are integral components of numerous FDA-approved drugs, demonstrating efficacy as anti-ulcer agents, antihypertensives, antivirals, and anticancer therapeutics.[][5] The compound 2-(4-methylphenyl)-1H-benzimidazole, also known as 2-(p-tolyl)-1H-benzimidazole, serves as a crucial intermediate and a key pharmacophore in the development of novel therapeutic agents. This guide provides an in-depth review of the core synthesis methods for this important molecule, focusing on the underlying mechanisms, experimental considerations, and the evolution towards more efficient and environmentally benign procedures.

Core Synthesis Strategy: Condensation of o-Phenylenediamine and p-Tolualdehyde

The most prevalent and direct method for synthesizing this compound is the condensation reaction between o-phenylenediamine and p-tolualdehyde.[6][7] This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring.

Reaction Mechanism

The reaction is typically acid-catalyzed, although various catalytic systems have been developed to enhance efficiency and yield. The generally accepted mechanism involves the following key steps:

-

Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of p-tolualdehyde. This is often facilitated by an acid catalyst which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.[8]

-

Intramolecular Cyclization: The second amino group of the Schiff base intermediate then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydrobenzimidazole ring.

-

Oxidation/Aromatization: The dihydrobenzimidazole intermediate undergoes oxidation to form the stable, aromatic benzimidazole ring system. This oxidation can occur via various pathways, sometimes involving an external oxidizing agent or proceeding spontaneously with the elimination of hydrogen.

Visualization of the Core Synthesis Pathway

Caption: Generalized reaction mechanism for the synthesis of this compound.

Methodological Variations and Catalytic Systems

While the fundamental reaction remains the same, numerous methodologies have been developed to optimize the synthesis of this compound, focusing on improving yields, reducing reaction times, and employing milder and more environmentally friendly conditions.

Ammonium Chloride Catalyzed Synthesis

A straightforward and economically viable method utilizes ammonium chloride (NH₄Cl) as a catalyst in ethanol.[9] This approach offers good to moderate yields and represents a greener alternative to harsher acidic or metallic catalysts.

Experimental Protocol

-

To a mixture of o-phenylenediamine (0.92 mmol) and p-tolualdehyde (0.92 mmol) in ethanol (4 mL), add ammonium chloride (0.15 g, 30 mol%).

-

Stir the resulting mixture at 80°C for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (ethyl acetate:hexane, 1:2 v/v).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Lanthanum Chloride Catalyzed One-Pot Synthesis

Lanthanum chloride (LaCl₃) has been demonstrated as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles under mild conditions.[7] This method is notable for its simplicity and good yields at room temperature.[7]

Experimental Protocol

-

In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), p-tolualdehyde (1.2 mmol), and lanthanum chloride (10 mol%) in acetonitrile (5 mL).

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[7]

Catalyst-Free Synthesis in Acetonitrile

Interestingly, the synthesis of 2-aryl benzimidazoles, including the title compound, can be achieved in good yields without the use of a catalyst.[6] This method is simple, convenient, and proceeds at room temperature, making it an attractive "green" option.[6]

Experimental Protocol

-

Dissolve o-phenylenediamine and p-tolualdehyde in acetonitrile.

-

Stir the reaction mixture at room temperature.

-

The formation of the desired product is influenced by the electronic nature of the aldehyde substituent; electron-donating groups like the methyl group in p-tolualdehyde may require a longer reaction time compared to electron-withdrawing groups.[6]

-

Monitor the reaction to completion by TLC.

-

Isolate the product through standard workup procedures.

Green Synthesis Approaches

In recent years, there has been a significant push towards developing "green" and sustainable synthetic methodologies. For the synthesis of this compound, this has translated into the exploration of alternative solvents, catalysts, and energy sources.

-

Water as a Solvent: Some methods utilize water as an environmentally benign solvent, often in conjunction with a catalyst.[10]

-

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the reaction, leading to significantly reduced reaction times and often improved yields.[11][12]

-

Nanoparticle Catalysis: Various nanomaterials, such as TiO₂ and ZrO₂–Al₂O₃, have been used as recyclable heterogeneous catalysts, offering high efficiency and ease of separation.[13]

Comparative Overview of Synthesis Methods

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Key Advantages | Reference |

| Ammonium Chloride | NH₄Cl | Ethanol | 80°C | 2 h | 80 | Economical, green | |

| Lanthanum Chloride | LaCl₃ | Acetonitrile | Room Temp. | 2-4 h | 85-95 | Mild conditions, high yield | [7] |

| Catalyst-Free | None | Acetonitrile | Room Temp. | Varies | Good | Simple, economical | [6] |

| Photocatalytic | Rose Bengal | Acetonitrile | Room Temp. | Varies | Good to Excellent | Visible light, mild | [14] |

| Supported Gold NP | Au/TiO₂ | CHCl₃:MeOH | 25°C | 2 h | 51-99 | High efficiency, recyclable | [15] |

Visualization of a Green Synthesis Workflow

Caption: A workflow illustrating a modern, green approach to the synthesis of this compound.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzimidazole and the p-tolyl group, as well as a singlet for the methyl protons and a broad singlet for the N-H proton.[9][16][17]

-

¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons and the methyl carbon.[16]

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, C=N stretch, and aromatic C-H stretches.[9][16][17]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[9][16][17]

Conclusion

The synthesis of this compound is a well-established process, with the condensation of o-phenylenediamine and p-tolualdehyde being the most direct and widely used method. The field has seen significant advancements, with the development of numerous catalytic systems and green chemistry approaches that offer improved yields, milder reaction conditions, and reduced environmental impact. For researchers and professionals in drug development, a thorough understanding of these synthetic methodologies is crucial for the efficient production of this important benzimidazole derivative and for the design and synthesis of novel, biologically active compounds. The choice of a specific synthetic route will depend on factors such as desired scale, available resources, and environmental considerations.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. jrtdd.com [jrtdd.com]

- 12. chemmethod.com [chemmethod.com]

- 13. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and chemical identifiers for 2-(4-methylphenyl)-1H-benzimidazole

An In-depth Technical Guide to 2-(4-methylphenyl)-1H-benzimidazole: Core Chemical Data, Synthesis, and Applications

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system, a bicyclic heterocycle formed from the fusion of benzene and imidazole, represents what medicinal chemists refer to as a "privileged scaffold".[1][2][3] This designation is earned by its remarkable ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[2] Molecules incorporating this core structure are found in numerous FDA-approved drugs, demonstrating therapeutic utility as anticancer, antimicrobial, antiviral, and antihypertensive agents, among others.[1][2][4] The compound this compound, also known as 2-p-tolyl-benzimidazole, is a quintessential example of this scaffold. Its strategic substitution with a tolyl group at the 2-position provides a foundational structure for further derivatization and exploration in drug development. This guide offers an in-depth examination of its core chemical identifiers, a validated synthesis protocol, spectral characterization, and its significance for researchers in pharmaceutical and chemical sciences.

Part 1: Core Chemical and Physical Identifiers

Precise identification is the bedrock of all chemical research and development. The following table consolidates the key identifiers and physical properties for this compound, compiled from authoritative chemical databases.

| Identifier | Value | Source(s) |

| CAS Number | 120-03-6 | [5][6][7] |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C₁₄H₁₂N₂ | [5][6][8] |

| Molecular Weight | 208.26 g/mol | [6][7][8] |

| Synonyms | 2-p-Tolyl-1H-benzoimidazole, 2-(p-tolyl)-1H-benzo[d]imidazole | [6][7] |

| InChI | InChI=1S/C14H12N2/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) | [5][7] |

| InChIKey | YJSWQFYMPODDTQ-UHFFFAOYSA-N | [7][8] |

| Canonical SMILES | Cc1ccc(cc1)c2[nH]c3ccccc3n2 | [5][8] |

| Physical Form | Crystalline Solid | [5] |

| Melting Point | 265-269 °C | [9][10] |

Part 2: Synthesis and Structural Validation

The most common and efficient synthesis of 2-substituted benzimidazoles is the Phillips condensation method, which involves the reaction of an o-phenylenediamine with an aldehyde.[11][12] This approach is valued for its reliability and generally high yields.

Experimental Protocol: Catalytic Condensation Synthesis

This protocol outlines a laboratory-scale synthesis adapted from established methodologies utilizing an environmentally benign catalyst.[11][13]

Causality and Insights: The choice of ammonium chloride as a catalyst is strategic; it is a mild Lewis acid that activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the diamine. This avoids the harsh conditions associated with strong mineral acids, which can lead to side reactions and purification challenges.[13] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (via oxidation, often by air) to yield the stable benzimidazole ring.

Step-by-Step Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol), 4-methylbenzaldehyde (1.20 g, 10 mmol), and ammonium chloride (0.53 g, 10 mmol).

-

Solvent Addition: Add 30 mL of ethanol as the solvent. The choice of ethanol is based on its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

-

Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.

-

Purification: Collect the crude solid product by vacuum filtration and wash it with a small amount of cold water to remove the ammonium chloride catalyst and any other water-soluble impurities.

-

Recrystallization: For higher purity, recrystallize the crude product from an appropriate solvent system, such as ethanol/water. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.

-

Drying: Dry the purified crystals under vacuum to obtain the final product, this compound, as a solid.[11][13]

Workflow Visualization: Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Structural Validation via Spectroscopy

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The data below is consistent with the expected structure of this compound.

| Spectroscopy | Key Signals and Interpretation | Source(s) |

| ¹H NMR | δ 12.83 (s, 1H): Labile proton of the N-H group in the imidazole ring.δ 8.08 & 7.37 (d, 4H total): Aromatic protons of the p-substituted tolyl ring.δ 7.58 & 7.20 (m, 4H total): Aromatic protons of the benzimidazole core.δ 2.39 (s, 3H): Protons of the methyl (-CH₃) group on the tolyl ring. | [11][14] |

| ¹³C NMR | δ 151.84: C2 carbon of the imidazole ring, deshielded by two adjacent nitrogen atoms.δ 140.04 - 122.43: Aromatic carbons.δ 21.44: Carbon of the methyl (-CH₃) group. | [14] |

| IR (KBr) | ~3449 cm⁻¹: N-H stretching vibration.~2965 cm⁻¹: C-H stretching of the methyl group.~1623 cm⁻¹: C=N stretching of the imidazole ring. | [11][14] |

| Mass Spec. | m/z = 209.1073 [M+H]⁺: The protonated molecular ion peak, confirming the molecular weight of 208.26 g/mol . | [11][14] |

Part 3: Applications in Drug Development and Research

The benzimidazole core is a cornerstone of medicinal chemistry, largely due to its structural similarity to naturally occurring purines, allowing it to interact with a variety of enzymes and receptors.[4]

A Privileged Scaffold for Therapeutic Agents